No Reversal of cAMP-Mediated ERK Inhibition
In a direct functional assay using human spermatozoa, pretreatment with the active disruptor St-HT31 (20 µM) abolished the cAMP-mediated inhibition of PMA-induced ERK2 activation. In stark contrast, pretreatment with the inactive control peptide St-HT31-P (20 µM) under identical conditions failed to reverse the cAMP-mediated inhibition, demonstrating a complete loss of functional activity [1]. This confirms that the proline substitution in st-Ht31 P eliminates the peptide's ability to disrupt AKAP-mediated PKA anchoring and the consequent downstream signaling.
| Evidence Dimension | Abolition of cAMP-mediated inhibition of PMA-induced ERK2 activation |
|---|---|
| Target Compound Data | No reversal of cAMP inhibition (inactive) |
| Comparator Or Baseline | St-HT31 (active) reversed cAMP inhibition; Baseline: PMA + 8-Br-cAMP alone |
| Quantified Difference | Complete loss of functional activity relative to active St-HT31 |
| Conditions | Human spermatozoa, 20 min pretreatment with 20 µM peptide, followed by 10 min 1 mM 8-Br-cAMP, then 15 min 25 nM PMA |
Why This Matters
This experiment validates st-Ht31 P's essential role as a negative control; it proves that the observed effects of the active st-Ht31 peptide are specifically due to PKA-AKAP disruption and not to any non-specific activity of the stearated peptide scaffold.
- [1] Luconi, M., Cantini, G., Baldi, E., & Forti, G. (2016). St-HT31 abolished the cAMP inhibition of PMA-induced ERK1/2 activation. Scientific Reports, 6, 37922. View Source
